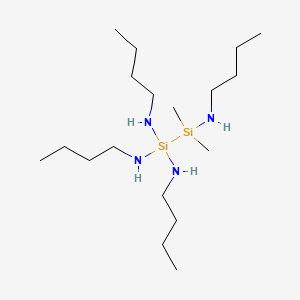
1-Fluoro-4-(2-methylcyclopropyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-4-(2-methylcyclopropyl)benzene is an organic compound with the molecular formula C10H11F It is a derivative of benzene, where a fluorine atom is substituted at the para position and a 2-methylcyclopropyl group is attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-4-(2-methylcyclopropyl)benzene typically involves the following steps:
Diazotization and Fluorination: The process begins with the diazotization of aniline derivatives, followed by fluorination using hydrofluoric acid or other fluorinating agents.
Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization and fluorination processes, followed by cyclopropanation using efficient catalysts and optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Fluoro-4-(2-methylcyclopropyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): Due to the electron-withdrawing nature of the fluorine atom, the compound is more reactive towards electrophiles at the ortho and para positions relative to the fluorine.
Nucleophilic Aromatic Substitution (NAS): The presence of the fluorine atom also makes the compound susceptible to nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate can oxidize the methylcyclopropyl group to form carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride can reduce the compound to form corresponding hydrocarbons.
Substitution: Halogenating agents can substitute the fluorine atom with other halogens under specific conditions.
Major Products:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Hydrocarbons and alcohols.
Substitution Products: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-Fluoro-4-(2-methylcyclopropyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Fluoro-4-(2-methylcyclopropyl)benzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The fluorine atom’s electron-withdrawing effect influences the compound’s reactivity and interaction with other molecules. The compound can form stable intermediates and transition states, facilitating various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
1-Fluoro-2-methylbenzene: Similar structure but with the methyl group at the ortho position.
1-Fluoro-4-methylbenzene: Similar structure but with the methyl group at the para position.
1-Fluoro-4-(1R,2R)-2-methylcyclopropylbenzene: A stereoisomer with different spatial arrangement of the cyclopropyl group.
Eigenschaften
CAS-Nummer |
344747-79-1 |
|---|---|
Molekularformel |
C10H11F |
Molekulargewicht |
150.19 g/mol |
IUPAC-Name |
1-fluoro-4-(2-methylcyclopropyl)benzene |
InChI |
InChI=1S/C10H11F/c1-7-6-10(7)8-2-4-9(11)5-3-8/h2-5,7,10H,6H2,1H3 |
InChI-Schlüssel |
ANZUFFHVZZRJEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC1C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


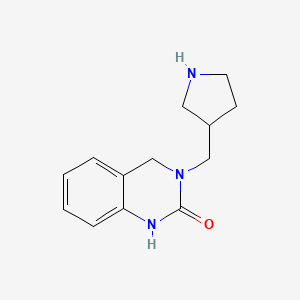

![6-Amino-3-methyl-4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B13962016.png)

![Benzenamine, N-(2-chloroethyl)-4-[(2-chloro-4-nitrophenyl)azo]-N-methyl-](/img/structure/B13962028.png)
![8,10,19,20-Tetraoxatrispiro[5.2.2.5.2.2]heneicosane](/img/structure/B13962043.png)

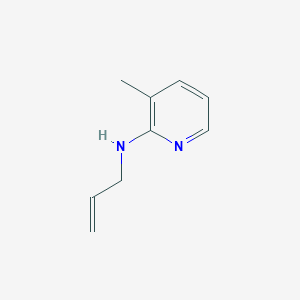
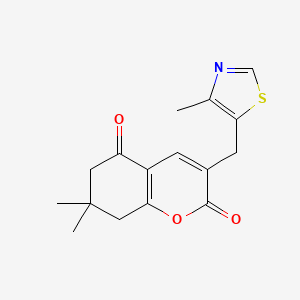

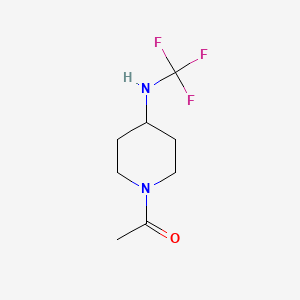
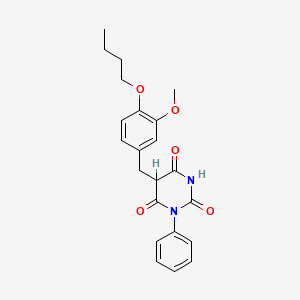
![1,3,5-Triazabicyclo[3.2.2]nonane](/img/structure/B13962080.png)
